REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[CH3:37][CH2:38][OH:39].[F:15][c:16]1[cH:17][cH:18][c:19]([N+:22](=[O:23])[O-:24])[cH:20][cH:21]1.[K+:29].[K+:30].[NH:1]1[CH2:2][CH2:3][CH:4]([NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[CH2:5][CH2:6]1.[OH2:40]>>[N:1]1([c:16]2[cH:17][cH:18][c:19]([N+:22](=[O:23])[O-:24])[cH:20][cH:21]2)[CH2:2][CH2:3][CH:4]([NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCNCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2ccc([N+](=O)[O-])cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |